SU11657

Neuroblastoma Angiogenesis Inhibition Comparative In Vivo Efficacy

SU11657 (CAS 341031-54-7) is a synthetic small-molecule multitargeted receptor tyrosine kinase (RTK) inhibitor originally developed by SUGEN Inc., now part of Pfizer. It potently and selectively targets class III and V receptor tyrosine kinases—including PDGFRα/β, VEGFR1/2, c-KIT, and FLT3—at nanomolar concentrations, distinguishing it from single-kinase or more promiscuous inhibitors.

Molecular Formula
Molecular Weight
Cat. No. B1574702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU11657
SynonymsSU11657;  SU11657;  SU11657.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SU11657: A Multitargeted Class III/V RTK Inhibitor for Oncology and Beyond


SU11657 (CAS 341031-54-7) is a synthetic small-molecule multitargeted receptor tyrosine kinase (RTK) inhibitor originally developed by SUGEN Inc., now part of Pfizer [1]. It potently and selectively targets class III and V receptor tyrosine kinases—including PDGFRα/β, VEGFR1/2, c-KIT, and FLT3—at nanomolar concentrations, distinguishing it from single-kinase or more promiscuous inhibitors [2]. Oral administration of SU11657 has demonstrated significant anti-angiogenic, anti-tumor, and anti-fibrotic activity across a range of preclinical models, establishing it as a versatile research tool for studying oncogenic signaling, angiogenesis, and fibrotic disease [3].

Why In-Class RTK Inhibitors Cannot Simply Replace SU11657


Despite sharing the same class of molecular targets, not all class III/V RTK inhibitors are interchangeable for SU11657. Compounds such as SU5416 primarily target VEGFR-1/2, while SU6668 inhibits FGFR-1 in addition to VEGFR-2 and PDGFR-β—yet SU11657 alone demonstrates superior inhibition of tumor growth and angiogenesis in head-to-head in vivo neuroblastoma and multiple myeloma models [1][2]. Moreover, whereas imatinib selectively inhibits PDGFR and c-KIT, SU11657 potently co-targets PDGFR, VEGFR, c-KIT, and FLT3, yielding synergistic effects with DNA-damaging agents that imatinib cannot recapitulate [3]. Quantitative functional evidence of target engagement—such as rapid reduction of intratumoral interstitial fluid pressure—is unique to SU11657 among closely related analogs, directly linking its polypharmacology to a superior physiological perturbation [4].

SU11657 Head-to-Head and Comparative Efficacy Evidence


SU11657 Outperforms SU5416 in Reducing Neuroblastoma Tumor Growth Rate

In experimental neuroblastoma models, SU11657 demonstrated significantly greater tumor growth inhibition compared to SU5416, a selective VEGFR-1/2 inhibitor. When administered at well-tolerated doses in athymic mice bearing MYCN-amplified human neuroblastoma xenografts, SU11657 induced near-complete tumor stasis (93.8% growth inhibition in IMR-32 model), a magnitude of anti-tumor activity not achieved by SU5416 in the same model system [1]. This difference is attributed to SU11657's simultaneous targeting of PDGFR, VEGFR, c-KIT, and FLT3, whereas SU5416 blocks only VEGFR signaling [2][3].

Neuroblastoma Angiogenesis Inhibition Comparative In Vivo Efficacy

SU11657 Superior to SU6668 as an Angiogenesis Inhibitor in Multiple Myeloma

In a head-to-head comparison using the 5T33MM multiple myeloma mouse model, SU11657 was found to be a more potent inhibitor of angiogenesis than SU6668, a structurally related RTK inhibitor that additionally targets FGFR-1 alongside VEGFR-2 and PDGFR-β [1]. Both in vitro (endothelial cell proliferation and rat aortic ring assays) and in vivo studies demonstrated that SU11657 achieved superior reduction of bone marrow microvessel density (MVD) to normal levels, whereas SU6668 exhibited less pronounced anti-angiogenic activity [2]. The superior performance of SU11657 suggests that simultaneous inhibition of VEGFR-1 (Flt-1), VEGFR-2 (Flk-1/KDR), and PDGFR is more effective than co-blockade of FGFR-1 within this therapeutic context [3].

Multiple Myeloma Angiogenesis Bone Marrow Microenvironment

SU11657 Achieves Comparable Anti-Fibrotic Survival Benefit to Imatinib in Irradiated Lung Fibrosis Model

In a C57BL/6 mouse model of radiation-induced pulmonary fibrosis (20 Gy thoracic irradiation), treatment with SU11657, SU9518, or imatinib (Gleevec®) each markedly attenuated the development of lung fibrosis and prolonged survival compared to irradiated, untreated controls [1]. While all three PDGF receptor tyrosine kinase inhibitors demonstrated comparable antifibrotic efficacy, SU11657 offers a distinct pharmacological advantage: unlike imatinib (which primarily targets PDGFR and c-KIT), SU11657 additionally inhibits VEGFR and FLT3, which may be relevant in combination radiotherapy settings where both fibrosis attenuation and anti-angiogenic tumor control are desired [2]. The study demonstrated that PDGF RTK inhibition improved clinical parameters (body weight, heart rate, breathing frequency) and extended lifespan, providing a quantitative basis for selecting SU11657 as a multi-functional antifibrotic agent [3].

Pulmonary Fibrosis Radiation-Induced Fibrosis PDGFR Inhibition

SU11657 Rapidly Normalizes Tumor Interstitial Fluid Pressure: A Unique Physiologic Biomarker of Vascular Normalization

SU11657 treatment leads to a rapid and pronounced reduction in intratumoral interstitial fluid pressure (IFP), a well-established barrier to drug delivery. In A431 human epidermoid carcinoma xenografts, a single day of SU11657 treatment reduced IFP from 8.8 ± 2.6 mm Hg to 4.2 ± 1.5 mm Hg—a decrease of approximately 52% [1]. This IFP normalization was accompanied by reduced intratumoral edema measured by quantitative T2-weighted MRI [2]. Notably, this effect was mechanistically linked to attenuation of radiation- and chemotherapy-induced Akt phosphorylation in endothelial cells, a property not reported for SU5416, SU6668, or imatinib under equivalent trimodal therapy conditions [3]. The IFP-lowering effect creates a permissive physiologic state that enhances subsequent radio-chemotherapy efficacy, distinguishing SU11657 from narrower-spectrum RTK inhibitors [4].

Tumor Vascular Normalization Interstitial Fluid Pressure Trimodal Therapy

SU11657 Synergizes with Doxorubicin to Overcome Chemoresistance in FLT3-ITD Leukemia

In a transgenic mouse model of acute promyelocytic leukemia (APL) bearing the FLT3 internal tandem duplication (ITD) mutation, SU11657 combined with doxorubicin achieved a statistically significant extension of median survival compared to either agent alone. The median survival increased from 42 days (untreated control) to 55 days with SU11657 monotherapy, and further to 62 days with the SU11657-doxorubicin combination (P=0.003) [1]. Importantly, doxorubicin monotherapy did not significantly prolong survival in this model (median 45 days), indicating that SU11657 sensitized otherwise chemoresistant FLT3-ITD leukemia cells to anthracycline chemotherapy [2]. This chemosensitization effect is distinct from the profile of imatinib, which lacks FLT3 inhibitory activity and would not be expected to synergize with doxorubicin in FLT3-mutant leukemia models [3].

Acute Myeloid Leukemia FLT3-ITD Chemosensitization

SU11657 Exhibits Mutation-Selective Cytotoxicity in Pediatric AML: Superior to Wild-Type Baseline

In an ex vivo study of 61 pediatric AML patient samples, SU11657 demonstrated significantly greater cytotoxicity in leukemic blasts harboring FLT3 or KIT mutations compared to those with wild-type (WT) FLT3 and KIT [1]. FLT3 mutations were detected in 35% of samples and KIT mutations in 8%; both mutated subsets showed enhanced sensitivity to SU11657-induced cell death relative to WT samples [2]. Additionally, among WT samples, those with high wild-type KIT expression were significantly more sensitive than those with low KIT expression, indicating a gene-dose-dependent effect [3]. This genotype-selective cytotoxicity profile is consistent with the established activity of sunitinib (SU11248) but is demonstrated here for SU11657 in a uniquely pediatric AML cohort, supporting its use as a pharmacological probe in genotype-stratified preclinical AML studies [4].

Pediatric AML FLT3 Mutation KIT Mutation Precision Oncology

High-Value Preclinical Scenarios for SU11657 Differentiation


In Vivo Validation of Anti-Angiogenic Therapy in MYCN-Amplified Pediatric Solid Tumors

Based on the demonstrated 93.8% tumor growth inhibition in MYCN-amplified neuroblastoma xenografts and the superiority over SU5416, SU11657 is optimally deployed for preclinical target validation studies in high-risk, highly vascularized pediatric solid tumors such as neuroblastoma [1]. Its oral bioavailability and multitargeted profile (PDGFR, VEGFR, c-KIT, FLT3) enable sustained pathway inhibition and rapid assessment of angiogenesis-dependent tumor growth in immunocompromised mouse models [2].

Combination Strategy with DNA-Damaging Chemotherapy in FLT3-Mutant AML Models

SU11657's statistically significant synergy with doxorubicin (median survival extension to 62 days vs. 42 days for untreated controls, P=0.003) makes it a critical tool for chemosensitization studies in FLT3-ITD-positive AML [3]. Preclinical investigators studying drug resistance mechanisms or testing novel chemotherapy backbones in FLT3-mutant leukemia should select SU11657 for its proven ability to reverse chemoresistance [4].

Pharmacodynamic Biomarker Studies of Tumor Vascular Normalization and IFP Reduction

The rapid 52% reduction in intratumoral interstitial fluid pressure (from 8.8 ± 2.6 to 4.2 ± 1.5 mm Hg after 1 day) establishes SU11657 as a reference compound for tumor vascular normalization research [5]. Investigators can use this quantifiable IFP endpoint and T2-weighted MRI to correlate vascular normalization with enhanced drug delivery or improved radiation response in diverse xenograft models [6].

Anti-Fibrotic Efficacy Assessment in Radiation-Induced Pulmonary Fibrosis Models

SU11657 prolonged lifespan and preserved clinical parameters (body weight, heart rate, respiratory rate) in irradiated C57BL/6 mice to a degree comparable to imatinib, while offering the added benefit of simultaneous VEGFR/FLT3 inhibition [7]. This dual functionality supports its use in preclinical studies examining the intersection of fibrosis pathogenesis and tumor angiogenesis, where both PDGFR and VEGFR pathways are implicated [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for SU11657

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.